REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CO[C:11]1[CH:12]=[C:13]([Mg]Br)[CH:14]=[CH:15][CH:16]=1.Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21].Cl>C1COCC1>[O:2]=[C:3]1[CH:8]=[CH:7][N:6]([C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH:5]([C:16]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:4]1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=NC=C1
|
Name
|
3-methoxyphenyl magnesium bromide
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)[Mg]Br
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred 4 h at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with Et2O (50 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The organic extracts were filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified viaflash column chromatography (SiO2, 0-50% EtOAc-hexanes gradient)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(N(C=C1)C(=O)OCC1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |